4-Methylaminorex, cis-(+/-)-
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Overview
Description
4-Methylaminorex, cis-(+/-)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists as four stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form used recreationally .
Preparation Methods
4-Methylaminorex, cis-(+/-)- can be synthesized from dl-phenylpropanolamine in one step by cyclization with cyanogen bromide. This method sometimes involves preparing cyanogen bromide in situ by reacting sodium cyanide with bromine. Alternate synthesis routes involve more steps, such as replacing cyanogen bromide with sodium or potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid .
Chemical Reactions Analysis
4-Methylaminorex undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents, often using reagents like sodium iodide or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: It is used as a reference standard in forensic science for the identification of similar stimulant compounds.
Biology: Research has focused on its effects on the central nervous system and its potential as a model compound for studying stimulant abuse.
Medicine: Although not widely used in clinical settings, it has been investigated for its anorectic (appetite-suppressing) properties.
Industry: Its stimulant properties have led to its use in the development of new psychoactive substances.
Mechanism of Action
4-Methylaminorex exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to heightened alertness, increased energy, and euphoria. The compound acts on molecular targets including monoamine transporters and receptors, influencing various pathways involved in mood regulation and reward .
Comparison with Similar Compounds
4-Methylaminorex is often compared to other stimulants such as methamphetamine, cocaine, and amphetamine. While it shares similar stimulant effects, it is unique in its longer duration of action and different chemical structure. Similar compounds include:
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
Cocaine: A powerful stimulant with a shorter duration of action compared to 4-Methylaminorex.
Amphetamine: Another stimulant with effects similar to 4-Methylaminorex but with a different chemical structure.
Properties
CAS No. |
75493-87-7 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |
InChI Key |
LJQBMYDFWFGESC-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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